molecular formula C8H6N2O2S B3141633 4-Mercapto-3-phenyl-1,2,3-oxadiazol-3-ium-5-olate CAS No. 482373-16-0

4-Mercapto-3-phenyl-1,2,3-oxadiazol-3-ium-5-olate

Cat. No.: B3141633
CAS No.: 482373-16-0
M. Wt: 194.21 g/mol
InChI Key: SMKNSCUUGWLZJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Mercapto-3-phenyl-1,2,3-oxadiazol-3-ium-5-olate” is a heterocyclic organic compound with a molecular formula of C9H6N3OS. It is also known as “3-Phenyl-1,2,3-oxadiazol-3-ium-5-thiolate” and "5-mercapto-3-phenyl-1,2,3-oxadiazolium" .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a 1,2,3-oxadiazol-3-ium ring attached to a phenyl group and a thiolate group . The molecular weight is 178.21100 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 178.21100, and a molecular formula of C8H6N2OS . Other properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Molecular Structure and Crystal Properties

  • The compound's molecular structure has been studied, revealing details about its planarity and dihedral angles with adjacent rings. For instance, Fun et al. (2011) analyzed a related compound and found the oxadiazole ring to be essentially planar and forming specific dihedral angles with adjacent phenyl and benzene rings. This study contributes to understanding the compound's structural properties in crystal form (Fun et al., 2011).

Antimicrobial Properties

  • Derivatives of 4-Mercapto-3-phenyl-1,2,3-oxadiazol-3-ium-5-olate have shown promising antimicrobial properties. Parikh and Joshi (2014) synthesized a series of 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives that exhibited significant antimicrobial activity against various bacterial and fungal strains, highlighting the compound's potential in developing new antimicrobial agents (Parikh & Joshi, 2014).

Anticancer Properties

  • Some studies have investigated the anticancer potential of derivatives of this compound. Bhosale et al. (2017) synthesized a derivative that showed cytotoxicity against various human tumor cell lines, suggesting its potential as a lead compound in cancer treatment (Bhosale, Deshpande, & Wagh, 2017). Similarly, Gudipati et al. (2011) synthesized indolin-2-one derivatives with potent anticancer activity against HeLa cancer cell lines, underscoring the therapeutic potential of these derivatives (Gudipati, Anreddy, & Manda, 2011).

Inhibition of Carbonic Anhydrase Isozymes

  • Almajan et al. (2008) synthesized novel mercapto-1,3,4-oxadiazole derivatives that inhibited key isoforms of the enzyme carbonic anhydrase, which are relevant in physiological and pathological processes, suggesting their potential in developing inhibitors for therapeutic applications (Almajan et al., 2008).

Properties

IUPAC Name

3-phenyl-4-sulfanylideneoxadiazolidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c11-8-7(13)10(9-12-8)6-4-2-1-3-5-6/h1-5,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKNSCUUGWLZJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=S)C(=O)ON2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Mercapto-3-phenyl-1,2,3-oxadiazol-3-ium-5-olate
Reactant of Route 2
4-Mercapto-3-phenyl-1,2,3-oxadiazol-3-ium-5-olate
Reactant of Route 3
4-Mercapto-3-phenyl-1,2,3-oxadiazol-3-ium-5-olate
Reactant of Route 4
4-Mercapto-3-phenyl-1,2,3-oxadiazol-3-ium-5-olate
Reactant of Route 5
4-Mercapto-3-phenyl-1,2,3-oxadiazol-3-ium-5-olate
Reactant of Route 6
4-Mercapto-3-phenyl-1,2,3-oxadiazol-3-ium-5-olate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.